molecular formula C14H14O B8753042 2-Methoxy-4'-methyl-1,1'-biphenyl CAS No. 92495-53-9

2-Methoxy-4'-methyl-1,1'-biphenyl

Cat. No.: B8753042
CAS No.: 92495-53-9
M. Wt: 198.26 g/mol
InChI Key: PNWKXOLTCMKUJZ-UHFFFAOYSA-N
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Description

2-Methoxy-4'-methyl-1,1'-biphenyl (CAS Reg. No.: 92495-53-9) is a biphenyl derivative featuring a methoxy (-OCH₃) substituent at the ortho position (C2) of one aromatic ring and a methyl (-CH₃) group at the para position (C4') of the second ring. This compound is synthesized via palladium-catalyzed desulfurization coupling reactions, as demonstrated by the reaction of 2-bromoanisole with sodium p-toluenesulfinate, yielding a 50% purified product after column chromatography . Its structural confirmation is supported by NMR and GC-MS data matching literature reports . The methoxy group confers electron-donating resonance effects, while the methyl group introduces steric and inductive influences, making it a valuable intermediate in organic synthesis, particularly in C–H activation studies for regioselective arylation of anisoles . Commercially, it is available at 95% purity, underscoring its utility in research and industrial applications .

Properties

CAS No.

92495-53-9

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

1-methoxy-2-(4-methylphenyl)benzene

InChI

InChI=1S/C14H14O/c1-11-7-9-12(10-8-11)13-5-3-4-6-14(13)15-2/h3-10H,1-2H3

InChI Key

PNWKXOLTCMKUJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Biphenyl Derivatives

The physicochemical and reactive properties of 2-methoxy-4'-methyl-1,1'-biphenyl are influenced by its substituents. Below is a comparative analysis with analogous biphenyl compounds:

Table 1: Comparative Analysis of Biphenyl Derivatives

Compound Name (CAS No.) Substituents Key Properties & Applications Synthesis & Availability
This compound (92495-53-9) -OCH₃ (C2), -CH₃ (C4') - Electron-donating methoxy enhances ortho-directing in C–H activation .
- Methyl group moderates steric hindrance.
- Used in palladium-catalyzed cross-couplings .
Pd-catalyzed desulfurization (50% yield) ; commercially available .
4′-Methoxy-[1,1′-biphenyl]-2,5-diol (59007-04-4) -OCH₃ (C4'), -OH (C2, C5) - Hydroxyl groups increase hydrophilicity and H-bonding capacity.
- Potential instability due to phenolic oxidation.
- Limited data on applications.
Synthesis details unspecified; no commercial availability noted .
4-Ethyl-2-fluoro-1,1'-biphenyl (N/A) -F (C2), -CH₂CH₃ (C4) - Fluorine’s electron-withdrawing nature enhances electrophilic substitution reactivity.
- Ethyl group introduces steric bulk.
- Derivatives used in medicinal chemistry (e.g., Azilsartan impurities) .
Synthesized via Suzuki-Miyaura coupling; limited commercial data .
[1,1'-Biphenyl]-4-ol, 3,5-bis(tert-butyl)-2'-methoxy- (6257-41-6) -OCH₃ (C2'), -OH (C4), -C(CH₃)₃ (C3, C5) - Bulky tert-butyl groups impose severe steric hindrance, limiting reactivity at the aromatic core.
- Methoxy and hydroxyl groups enable dual electronic effects.
- Applications in hindered ligand design.
Structural data available; synthesis route not disclosed .

Key Research Findings

Reactivity in Catalysis: The methoxy group in this compound facilitates ortho-selective C–H arylation in anisoles, outperforming non-methoxy analogs in regioselectivity . Comparatively, fluorine-substituted biphenyls (e.g., 4-ethyl-2-fluoro-1,1'-biphenyl) exhibit higher electrophilic reactivity but lower directing-group efficiency .

Steric and Electronic Effects : The methyl group at C4' in this compound provides a balance between steric bulk and electronic modulation, unlike tert-butyl-substituted derivatives, which prioritize steric hindrance over reactivity .

Synthetic Accessibility : Palladium-catalyzed methods for this compound offer moderate yields (50%), whereas fluorine-containing analogs require more specialized coupling conditions .

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